1-Butylsulfanyl-3-prop-2-enoxypropan-2-ol
Overview
Description
1-Butylsulfanyl-3-prop-2-enoxypropan-2-ol is an organic compound characterized by the presence of a butylsulfanyl group and a prop-2-enoxy group attached to a propan-2-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butylsulfanyl-3-prop-2-enoxypropan-2-ol typically involves the reaction of 1-butylthiol with 3-chloroprop-2-en-1-ol under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group attacks the electrophilic carbon of the chloropropanol, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts, controlled temperature, and pressure conditions to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: 1-Butylsulfanyl-3-prop-2-enoxypropan-2-ol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The prop-2-enoxy group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Butylsulfanyl-3-prop-2-enoxypropan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Butylsulfanyl-3-prop-2-enoxypropan-2-ol involves its interaction with specific molecular targets and pathways. The sulfanyl group can interact with thiol-containing enzymes and proteins, potentially modulating their activity. The prop-2-enoxy group may also participate in various biochemical reactions, contributing to the compound’s overall effects.
Comparison with Similar Compounds
1-Butylsulfanyl-3-prop-2-enylbenzene: Similar structure but with a benzene ring instead of a propan-2-ol backbone.
1-Butylsulfanyl-3-prop-2-enylmethane: Similar structure but with a methane backbone.
Uniqueness: 1-Butylsulfanyl-3-prop-2-enoxypropan-2-ol is unique due to the presence of both a butylsulfanyl group and a prop-2-enoxy group attached to a propan-2-ol backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-butylsulfanyl-3-prop-2-enoxypropan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2S/c1-3-5-7-13-9-10(11)8-12-6-4-2/h4,10-11H,2-3,5-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFITIHUFXLJRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSCC(COCC=C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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